molecular formula C9H9N3O3 B2718803 Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate CAS No. 940995-70-0

Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate

Cat. No.: B2718803
CAS No.: 940995-70-0
M. Wt: 207.189
InChI Key: JSQHWMCWOWRIBY-UHFFFAOYSA-N
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Description

Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate: is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . This compound is known for its unique structure, which includes an imidazo[1,2-a]pyrimidine ring system. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrimidine derivatives .

Scientific Research Applications

Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • Methyl (5-oxo-5,6-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate
  • Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-6-yl)acetate
  • Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-8-yl)acetate

Uniqueness: Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate is unique due to its specific substitution pattern on the imidazo[1,2-a]pyrimidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 2-(5-oxo-8H-imidazo[1,2-a]pyrimidin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-15-8(14)5-6-4-7(13)12-3-2-10-9(12)11-6/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQHWMCWOWRIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N2C=CN=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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